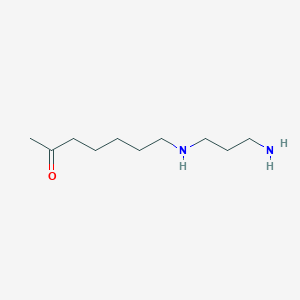

7-(N-(3-Aminopropyl)amino)heptan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(N-(3-Aminopropyl)amino)heptan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

The compound 7-(N-(3-Aminopropyl)amino)heptan-2-one , often abbreviated as APAH, has garnered attention in various scientific research applications due to its unique chemical structure and biological properties. This article explores its applications in scientific research, emphasizing its role in pharmacology, biochemistry, and potential therapeutic uses.

Chemical Properties and Structure

APAH is characterized by the presence of an amine group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C11H22N2O, indicating it contains a heptanone backbone with an amino propyl side chain. This structure facilitates its function as a potential inhibitor in various biochemical pathways.

Pharmacological Studies

APAH has been investigated for its potential as a histone deacetylase (HDAC) inhibitor , which plays a crucial role in gene expression regulation. Studies have shown that compounds similar to APAH can affect histone modification, thereby influencing cellular processes such as differentiation and apoptosis . The inhibition of HDACs is particularly relevant in cancer research, where altered gene expression contributes to tumorigenesis.

Cancer Research

In cancer studies, APAH has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. Research indicates that APAH can induce apoptosis selectively in cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies . The compound's ability to modulate cell cycle progression and induce cell death through apoptotic pathways highlights its potential as an anticancer agent.

Neuropharmacology

APAH's structural similarities to polyamines suggest it may interact with neurotransmitter systems. Some studies have explored its effects on neurodegenerative diseases by modulating pathways related to oxidative stress and neuroinflammation. The compound's potential neuroprotective properties are being investigated as a means to develop new treatments for conditions such as Alzheimer's disease.

Biochemical Applications

In biochemical assays, APAH has been used as a reagent for the derivatization of amino acids and other biomolecules due to its amine functionality. This application is significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods where sensitive detection of biological compounds is required .

Case Study 1: HDAC Inhibition

A study published in Proceedings of the National Academy of Sciences demonstrated that APAH effectively inhibits HDAC activity, leading to increased acetylation of histones in treated cells. This alteration was associated with enhanced expression of tumor suppressor genes, suggesting a mechanism through which APAH could exert anticancer effects .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of APAH revealed that at specific concentrations, the compound significantly reduced cell viability in HeLa cells while maintaining higher viability in normal dermal microvascular endothelial cells (HMEC-1). This selectivity underscores the potential therapeutic window for APAH in cancer treatment .

Case Study 3: Neuroprotective Effects

In preclinical models of neurodegeneration, APAH was shown to reduce markers of oxidative stress and inflammation. These findings suggest that APAH may offer protective benefits against neuronal damage, making it a candidate for further exploration in neuropharmacology .

属性

CAS 编号 |

122269-09-4 |

|---|---|

分子式 |

C10H22N2O |

分子量 |

186.29 g/mol |

IUPAC 名称 |

7-(3-aminopropylamino)heptan-2-one |

InChI |

InChI=1S/C10H22N2O/c1-10(13)6-3-2-4-8-12-9-5-7-11/h12H,2-9,11H2,1H3 |

InChI 键 |

IINWDBQBGSUBQT-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCNCCCN |

规范 SMILES |

CC(=O)CCCCCNCCCN |

Key on ui other cas no. |

122269-09-4 |

同义词 |

7-(N-(3-aminopropyl)amino)heptan-2-one APAH |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。